molecular formula C13H18ClN3O B13718325 3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride CAS No. 1170986-56-7

3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride

Cat. No.: B13718325
CAS No.: 1170986-56-7
M. Wt: 267.75 g/mol
InChI Key: DQXJGWIGJLVPGF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate quinoline derivative.

    Reaction with Hydrazine: The quinoline derivative is reacted with hydrazine under controlled conditions to introduce the hydrazino group.

    Ethylation and Ethoxylation: The compound is then subjected to ethylation and ethoxylation reactions to introduce the ethyl and ethoxy groups, respectively.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Chemical Reactions Analysis

3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ethyl and ethoxy groups contribute to the compound’s overall stability and solubility, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

3-Ethyl-2-hydrazino-6-ethoxyquinoline hydrochloride can be compared with other quinoline derivatives, such as:

The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

1170986-56-7

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

(6-ethoxy-3-ethylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-3-9-7-10-8-11(17-4-2)5-6-12(10)15-13(9)16-14;/h5-8H,3-4,14H2,1-2H3,(H,15,16);1H

InChI Key

DQXJGWIGJLVPGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)OCC)NN.Cl

Origin of Product

United States

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